Molecular structure and stereochemistry of (R)-cyclopropyl(phenyl)methanol
Molecular structure and stereochemistry of (R)-cyclopropyl(phenyl)methanol
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-cyclopropyl(phenyl)methanol
Abstract
(R)-cyclopropyl(phenyl)methanol is a chiral secondary alcohol featuring a unique combination of a rigid, strained cyclopropyl moiety and an aromatic phenyl group. This structure imparts valuable physicochemical properties, making it a significant chiral building block in modern medicinal chemistry and asymmetric synthesis. The cyclopropyl group, in particular, is a sought-after pharmacophore known to enhance metabolic stability, binding affinity, and overall drug-like properties.[1][2] This guide provides an in-depth analysis of the molecular structure, stereochemical assignment, chiroptical properties, enantioselective synthesis, and spectroscopic characterization of the (R)-enantiomer. By integrating foundational principles with practical, field-proven insights, this document serves as a comprehensive technical resource for professionals engaged in the design and development of novel chemical entities.
Introduction: The Significance of a Strained Ring in Stereodefined Scaffolds
The cyclopropyl group, once considered a chemical curiosity, has emerged as a strategic element in drug design.[1][3][4] Its inherent ring strain (~27.5 kcal/mol) results in unique electronic properties, with the carbon-carbon bonds exhibiting enhanced π-character and the carbon-hydrogen bonds being shorter and stronger than in typical alkanes.[1] In a pharmaceutical context, these features offer several distinct advantages:
-
Improved Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1]
-
Enhanced Potency and Binding: The rigid, planar nature of the ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thus improving binding affinity for its biological target.[1][2]
-
Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for moieties like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and aqueous solubility to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1]
When this valuable moiety is incorporated into a molecule like cyclopropyl(phenyl)methanol, it creates a chiral center. The control of stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit widely different pharmacological activities and toxicological profiles. This guide focuses specifically on the (R)-enantiomer of cyclopropyl(phenyl)methanol, a key intermediate for introducing this stereodefined pharmacophore into more complex, high-value molecules.
Molecular Structure and Physicochemical Properties
(R)-cyclopropyl(phenyl)methanol possesses a central tetrahedral carbon atom bonded to a hydrogen atom, a hydroxyl group, a phenyl ring, and a cyclopropyl ring. This specific arrangement gives rise to its chirality.
The overall conformation is determined by the relative orientations of the bulky phenyl and cyclopropyl groups. Spectroscopic studies on related molecules like cyclopropylbenzene suggest that the most stable conformation is the "bisected" form, where the plane of the phenyl ring bisects the internal C-C-C bond angle of the cyclopropyl ring.[5][6] This arrangement minimizes steric hindrance and allows for favorable electronic interactions between the aromatic π-system and the "banana bonds" of the cyclopropyl ring.
Table 1: Physicochemical Properties of Cyclopropyl(phenyl)methanol
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [7][8][9][10] |
| Molecular Weight | 148.20 g/mol | [7][8][9][10] |
| CAS Number (racemate) | 1007-03-0 | [7][8][9][10] |
| CAS Number ((R)-enantiomer) | 110548-55-5 | [11] |
| Appearance | Colorless oil/liquid | [12] |
| Boiling Point | 121-123 °C (at 15 mmHg) | [13] |
| Density | ~1.05 g/mL | [13] |
Stereochemistry and Chiroptical Properties
The defining feature of (R)-cyclopropyl(phenyl)methanol is its absolute configuration at the carbinol carbon. This configuration is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) sequence rules and is experimentally verified by measuring its interaction with plane-polarized light.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The CIP system provides a standardized method for assigning the absolute configuration (R or S) to a stereocenter.[14] The process involves prioritizing the four substituents attached to the chiral center based on atomic number.[15][16][17][18]
Step-by-Step CIP Priority Assignment for Cyclopropyl(phenyl)methanol:
-
Identify the Chiral Center: The chiral center is the carbon atom bonded to the hydroxyl, phenyl, cyclopropyl, and hydrogen groups.
-
Prioritize Directly Attached Atoms: The priority is determined by the atomic number of the atom directly bonded to the chiral center.
-
Priority 1: -OH (Oxygen, Z=8)
-
Priority 2: -C₆H₅ (Phenyl group; Carbon, Z=6)
-
Priority 3: -C₃H₅ (Cyclopropyl group; Carbon, Z=6)
-
Priority 4: -H (Hydrogen, Z=1)
-
-
Break the Tie: Both the phenyl and cyclopropyl groups are attached via a carbon atom. To break this tie, we examine the atoms attached to these carbons.
-
The carbon of the phenyl group is bonded to two other carbons within the aromatic ring (we treat the double bond as two separate single bonds for this purpose) and one other carbon.[14][15]
-
The carbon of the cyclopropyl group is bonded to two other carbons and one hydrogen.
-
Since carbon has a higher atomic number than hydrogen, the phenyl group is assigned a higher priority (Priority 2) than the cyclopropyl group (Priority 3).
-
-
Determine R/S Configuration: Orient the molecule so that the lowest priority group (-H, Priority 4) is pointing away from the viewer. Trace the path from Priority 1 to 2 to 3.
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-cyclopropyl(phenyl)methanol.
Chiroptical Properties: Optical Rotation
Chiral molecules are optically active, meaning they rotate the plane of polarized light.[19][20] This rotation is measured using a polarimeter, and the result is expressed as the specific rotation [α].
Specific Rotation ([α]) is a standardized physical constant for a chiral compound and is defined as:
[α]λT = α / (l * c)
Where:
-
α is the observed rotation in degrees.
-
T is the temperature (°C).
-
λ is the wavelength of light (typically the sodium D-line, 589 nm).
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.[20]
While there is no simple, universal correlation between the (R/S) configuration and the sign (+/dextrorotatory or -/levorotatory) of optical rotation, for many chiral alcohols, empirical rules and experimental data can establish a link.[18][21] For similar structures, the (+)-enantiomer has often been determined to possess the (R) configuration.[22] Experimental determination remains the gold standard for confirming the chiroptical properties of a specific batch.
Enantioselective Synthesis of (R)-Cyclopropyl(phenyl)methanol
The production of enantiomerically pure (R)-cyclopropyl(phenyl)methanol is critical for its use as a chiral building block. The most common and efficient strategy is the asymmetric reduction of the prochiral precursor, cyclopropyl phenyl ketone.
Caption: General workflow for the enantioselective synthesis of (R)-cyclopropyl(phenyl)methanol.
Protocol: Asymmetric Transfer Hydrogenation of Cyclopropyl Phenyl Ketone
This protocol describes a well-established method for producing (R)-cyclopropyl(phenyl)methanol with high enantioselectivity using a ruthenium-based catalyst. The causality behind this method lies in the formation of a transient chiral metal-hydride complex that selectively delivers a hydride to one face of the prochiral ketone.
Materials:
-
Cyclopropyl phenyl ketone (1.0 eq)
-
(R,R)-RuCl[(p-cymene)TsDPEN] (0.005 eq, 0.5 mol%)
-
Formic acid / Triethylamine azeotrope (5:2 molar ratio) as the hydrogen source and solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas (for inert atmosphere)
Step-by-Step Methodology:
-
Reactor Setup (The "Why"): To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add cyclopropyl phenyl ketone (1.0 eq) and the chiral ruthenium catalyst (0.005 eq). The flask is sealed with a septum. Causality: Flame-drying removes adsorbed water, which can deactivate the catalyst. An inert atmosphere prevents oxidation of the catalyst and other reagents.
-
Reagent Addition (The "Why"): Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. Using a syringe, add the degassed formic acid/triethylamine azeotrope. Causality: The formic acid/triethylamine mixture serves as an in-situ source of hydrogen. The catalyst abstracts a hydride from formate to form the active chiral ruthenium-hydride species. Degassing removes dissolved oxygen.
-
Reaction Execution (The "Why"): Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Causality: Constant stirring ensures homogeneity. Monitoring prevents over-running the reaction and allows for determination of the optimal endpoint.
-
Quenching and Workup (The "Why"): Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess formic acid), water, and brine. Causality: The quench neutralizes the acidic components. The aqueous washes remove the triethylammonium formate salt and other water-soluble impurities. Brine helps to break up emulsions and remove residual water from the organic layer.
-
Drying and Concentration (The "Why"): Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Causality: MgSO₄ is a neutral drying agent that efficiently removes trace water. Rotary evaporation removes the volatile solvent (diethyl ether) without degrading the product.
-
Purification and Analysis (The "Why"): Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol. Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC). Causality: Chromatography separates the desired product from any unreacted starting material and non-polar impurities. Chiral HPLC is the definitive method for quantifying the ratio of the two enantiomers.
Spectroscopic and Analytical Characterization
Unambiguous characterization of the molecular structure and purity of (R)-cyclopropyl(phenyl)methanol is achieved through a combination of spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for Cyclopropyl(phenyl)methanol
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~7.2-7.4 (m, 5H)δ ~4.2 (d, 1H)δ ~2.5 (br s, 1H)δ ~1.1-1.3 (m, 1H)δ ~0.3-0.7 (m, 4H) | Aromatic protons (C₆H₅)Benzylic proton (CH-OH)Hydroxyl proton (OH)Cyclopropyl methine protonCyclopropyl methylene protons[23] |
| ¹³C NMR | δ ~140-145 (quat.)δ ~125-129 (x5)δ ~75-80δ ~15-20δ ~2-5 (x2) | Aromatic C-ipsoAromatic C-HBenzylic carbon (C-OH)Cyclopropyl methine carbonCyclopropyl methylene carbons |
| IR (Infrared) | ~3400 cm⁻¹ (broad)~3080, 3010 cm⁻¹~2900 cm⁻¹~1600, 1490 cm⁻¹ | O-H stretch (alcohol)Aromatic & cyclopropyl C-H stretchAliphatic C-H stretchAromatic C=C stretch |
| MS (Mass Spec.) | m/z = 148 (M⁺)m/z = 130, 119, 107, 91, 77 | Molecular ion peakCommon fragments: [M-H₂O]⁺, [M-C₂H₅]⁺, [M-C₃H₅]⁺ (loss of cyclopropyl), tropylium ion, phenyl cation[7][8] |
Applications in Research and Drug Development
(R)-cyclopropyl(phenyl)methanol is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. Its utility lies in providing a stereochemically defined scaffold for the synthesis of more complex molecules. The presence of the hydroxyl group provides a reactive handle for further chemical transformations (e.g., etherification, esterification, substitution) while preserving the crucial cyclopropyl-phenyl pharmacophore.
The incorporation of the (R)-cyclopropyl(phenyl)methyl moiety has been explored in various therapeutic areas, including the development of enzyme inhibitors and central nervous system agents, where the precise three-dimensional arrangement of the phenyl and cyclopropyl groups is critical for achieving selective and potent biological activity.[3][4][24]
Conclusion
(R)-cyclopropyl(phenyl)methanol represents a convergence of two critical concepts in modern drug discovery: the strategic use of strained ring systems and the imperative of stereochemical control. Its molecular structure, defined by the chiral carbinol center and the unique electronic and conformational properties of the cyclopropyl and phenyl rings, makes it a powerful tool for medicinal chemists. A thorough understanding of its stereochemistry, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in the development of next-generation therapeutics. The robust methodologies for its enantioselective synthesis ensure its availability as a reliable building block for creating novel, potent, and metabolically stable drug candidates.
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